REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:11].Br[CH2:13][CH2:14][CH2:15][OH:16].C([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C>[OH:16][CH2:15][CH2:14][CH2:13][O:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=1[CH3:10] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1C)C
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
Cs2CO3
|
Quantity
|
16.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the products were extracted with ethyl acetate (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL), and dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCOC1=C(C=C(C=O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |